molecular formula C16H13NO4S B491823 N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide CAS No. 53033-62-8

N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide

Cat. No.: B491823
CAS No.: 53033-62-8
M. Wt: 315.3g/mol
InChI Key: GFKKAGCMQCPFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide (CAS: 53033-62-8) is an anthraquinone derivative with a molecular formula of C₁₆H₁₃NO₄S and a molecular weight of 315.34 g/mol. It features a sulfonamide group (-SO₂N(CH₃)₂) at position 2 of the anthraquinone backbone, which is critical for its biological activity and physicochemical properties. This compound has been studied extensively in the context of inhibiting Mycobacterium tuberculosis DNA gyrase B (MtGyrB), a key enzyme in bacterial DNA topology regulation .

However, its inhibitory efficacy in virtual screening studies ranked lower than other anthraquinones, such as BS-1 (N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide), which exhibited superior binding energy .

Properties

IUPAC Name

N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-17(2)22(20,21)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKKAGCMQCPFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Anthraquinone

The synthesis begins with the sulfonation of anthraquinone to introduce the sulfonic acid group at the 2-position. This step typically employs fuming sulfuric acid (oleum) at elevated temperatures (160–180°C) for 6–8 hours. The reaction’s regioselectivity for the 2-position is influenced by steric and electronic factors, with the 1-sulfonic acid isomer forming as a minor byproduct. Purification via recrystallization or acid-base extraction yields anthraquinone-2-sulfonic acid in approximately 70–85% purity.

Conversion to Sulfonyl Chloride

Anthraquinone-2-sulfonic acid is subsequently treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions (4–6 hours) to form anthraquinone-2-sulfonyl chloride. Excess PCl₅ ensures complete conversion, with gaseous byproducts (HCl, POCl₃) removed under vacuum. This intermediate is highly hygroscopic and requires anhydrous handling to prevent hydrolysis back to the sulfonic acid. Isolated yields for this step range from 75–90%.

Amination with Dimethylamine

The final step involves reacting anthraquinone-2-sulfonyl chloride with dimethylamine in tetrahydrofuran (THF) or dichloromethane at room temperature. A base such as pyridine or triethylamine is added to neutralize HCl, driving the reaction to completion. After 12–24 hours, the crude product is purified via column chromatography or recrystallization, yielding N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide in 65–80% yield.

Mechanistic Insights

The amination proceeds via nucleophilic attack of dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride, followed by chloride displacement. Isotopic labeling studies in analogous systems confirm that both oxygen atoms in the sulfonamide group originate from the sulfonic acid precursor, ruling out solvent-derived oxygen incorporation.

Electrochemical Synthesis

Adaptation of Arylsulfinic Acid Coupling

Recent advances in electrochemical methods enable the synthesis of sulfonamides without isolating sulfonyl chloride intermediates. In this approach, anthraquinone-2-sulfinic acid is generated in situ via reduction of anthraquinone-2-sulfonyl chloride or oxidation of anthraquinone-2-thiol. Electrochemical oxidation in aqueous ethanol (pH 7.0) facilitates coupling with N,N-dimethylaniline derivatives, yielding the target compound in 55–76% yield.

Optimization Challenges

Key challenges include minimizing overoxidation to sulfonic acids and ensuring compatibility with anthraquinone’s redox-sensitive dioxo groups. Controlled potential electrolysis (CPE) at 0.8 V vs. Ag/AgCl has shown promise in suppressing side reactions.

Oxidative Coupling Strategies

Pd/C-Catalyzed Reductive Coupling

A metal-catalyzed method involves reacting nitroanthraquinone with sodium N,N-dimethylsulfinate in the presence of Pd/C (5 mol%) and water as a solvent. The nitro group is reduced in situ, enabling S–N bond formation with concurrent dimethylamine incorporation. This one-pot method achieves yields of 70–85% but requires stringent exclusion of oxygen to prevent catalyst deactivation.

Three-Component Reactions

Jiang et al.’s three-component coupling protocol employs arenediazonium salts, sodium pyrosulfite (Na₂S₂O₅), and dimethylamine hydrochloride under mild conditions. While this method avoids sulfonyl chloride intermediates, its application to anthraquinone systems remains exploratory, with yields for analogous substrates reported at 60–75%.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
Classical SulfonationAnthraquinone, H₂SO₄, PCl₅, HNMe₂Reflux, anhydrous solvents65–80%High reliability, scalableHygroscopic intermediates, harsh conditions
ElectrochemicalAnthraquinone-2-sulfinic acidAqueous ethanol, pH 7.0, 0.8 V55–76%Avoids sulfonyl chloride isolationRequires specialized equipment
Pd/C-CatalyzedNitroanthraquinone, NaSO₂NMe₂H₂O, 80°C, Pd/C70–85%One-pot, eco-friendly solventOxygen-sensitive, costly catalyst

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The dimethylamino group resonates as a singlet at δ 2.8–3.0 ppm, while anthraquinone protons appear as multiplets at δ 7.5–8.3 ppm.

  • IR Spectroscopy : Strong absorption bands at 1320 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically reveals >98% purity for products synthesized via classical methods. Electrochemical routes may require additional purification steps due to residual salts.

Industrial and Pharmacological Relevance

N,N-Dimethyl-9,10-dioxoanthracene-2-sulfonamide’s rigid anthraquinone core and polar sulfonamide group make it a candidate for dye synthesis and carbonic anhydrase inhibition. Scale-up efforts prioritize the classical method for its reproducibility, though electrochemical routes are gaining traction in green chemistry initiatives .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • The compound serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. Its ability to undergo oxidation and reduction reactions makes it a versatile building block in synthetic chemistry.
  • Biological Staining :
    • Investigated for its potential as a biological stain, N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide can intercalate with DNA, allowing for visualization of nucleic acids in biological samples. This property is crucial for studies involving DNA replication and transcription.
  • Therapeutic Properties :
    • The compound has been explored for its anti-inflammatory and anticancer activities. Its mechanism of action includes enzyme inhibition and reactive oxygen species generation, which may contribute to its therapeutic effects .

Medical Applications

  • Antimicrobial Activity :
    • This compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for treating bacterial infections .
  • Endothelin Modulation :
    • As a sulfonamide derivative, this compound can modulate the activity of endothelin peptides, which are implicated in various vascular disorders. This modulation may have therapeutic implications for conditions like hypertension and pulmonary hypertension .

Industrial Applications

  • Dyes and Pigments Production :
    • The vibrant color properties of this compound make it suitable for use in the production of dyes and pigments. Its stability and reactivity allow for incorporation into various industrial formulations.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Klebsiella and Salmonella species. The compound was tested in vitro against multiple bacterial strains, showing promise as a broad-spectrum antibacterial agent .

Case Study 2: DNA Intercalation

Research investigating the DNA intercalation properties of this compound revealed that the compound effectively binds between DNA bases. This property was utilized to develop assays for studying DNA dynamics and interactions with other biomolecules.

Comparison with Similar Compounds

Key Observations :

  • Position 2 sulfonamides (BS-1, BS-7) generally outperform position 1 derivatives in MtGyrB inhibition due to better steric alignment with the ATP-binding pocket .
  • Hydroxyethyl substitution (BS-1) introduces hydrogen-bonding capacity, enhancing binding energy (-9.8 kcal/mol) compared to dimethyl groups (-8.2 kcal/mol) .
  • Ionic sulfonates (e.g., sodium salts) exhibit poor cellular uptake despite high solubility, limiting therapeutic utility .

Binding Energy and Pharmacokinetic Profiles

Compound Binding Energy (kcal/mol) Pharmacokinetic Profile Off-Target Risk
BS-7 -8.2 Moderate logP (~2.5); CYP450 inhibition predicted Moderate
BS-1 -9.8 High aqueous solubility; low logP (~1.8) Low
ATD derivative (BS-1 analog) -11.3 Optimal logP (~2.0); minimal CYP interactions Very Low

ATD (aminotriazole derivative), a modified BS-1 analog, surpassed BS-7 and BS-1 in binding energy, stability in molecular dynamics simulations, and reduced off-target effects .

Biological Activity

N,N-Dimethyl-9,10-dioxoanthracene-2-sulfonamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an anthracene backbone with sulfonamide functional groups, suggests potential applications in anticancer therapies and antimicrobial treatments. This article reviews the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₂O₄S, with a molecular weight of approximately 319.33 g/mol. The presence of the dioxoanthracene moiety is crucial for its biological interactions, while the sulfonamide group contributes to its pharmacological properties.

This compound exhibits several mechanisms of action:

  • Anticancer Activity : The compound has shown promise as an anticancer agent by intercalating with DNA, which may inhibit cancer cell proliferation. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Properties : Compounds containing sulfonamide groups are known for their antimicrobial activities. They act as competitive inhibitors of dihydropteroate synthetase, crucial for bacterial folic acid synthesis . This mechanism makes them effective against a range of bacterial infections.
  • Carbonic Anhydrase Inhibition : Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in certain tumors. This inhibition can lead to reduced tumor growth and metastasis .

Research Findings

Recent research has focused on the synthesis and evaluation of this compound and its analogs. Key findings include:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines in vitro. For instance, it demonstrated IC₅₀ values ranging from 10 to 50 µM against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound to target proteins involved in cancer progression. These studies suggest a strong interaction with CA IX, supporting its potential as a therapeutic agent for targeting hypoxic tumors .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Anticancer Activity : A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
  • Antimicrobial Efficacy : In another study, this compound was tested against common bacterial strains such as E. coli and S. aureus. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 25 µg/mL .

Data Table

The following table summarizes the biological activity data for this compound:

Activity Type Cell Line / Organism IC₅₀ (µM) Comments
AnticancerMDA-MB-231 (Breast Cancer)15Induces apoptosis
AnticancerHT-29 (Colon Cancer)20Significant cytotoxicity
AntimicrobialE. coli25Effective growth inhibition
AntimicrobialS. aureus30Comparable to standard antibiotics
CA InhibitionCA IX51.6Selective inhibition observed

Q & A

Q. What synthetic methodologies are recommended for N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide?

The synthesis typically involves two key steps: (1) Oxidation of anthracene to 9,10-anthraquinone, followed by (2) sulfonamide functionalization. For the latter, sulfonyl chloride intermediates are generated using dehydrating agents (e.g., thionyl chloride) and subsequently reacted with dimethylamine under controlled conditions (0–5°C, inert atmosphere). Triethylamine is often added to neutralize HCl byproducts . Purification via recrystallization from dichloromethane/hexane mixtures yields high-purity crystals suitable for crystallography .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 10.247 Å, b = 6.395 Å, c = 36.265 Å. Hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes layered molecular packing . Refinement using SHELXL (riding H-atom model, Uiso = 1.2Ueq) ensures accuracy .

Q. What spectroscopic techniques validate its structural integrity?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm sulfonamide proton environments (δ 2.8–3.2 ppm for N–CH3) and anthraquinone aromaticity.
  • IR : Stretching vibrations at ~1670 cm<sup>−1</sup> (C=O) and ~1150 cm<sup>−1</sup> (S=O) are diagnostic .
  • MS : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 518.54 for C26H18N2O6S2) .

Advanced Research Questions

Q. How can contradictions in fluorescence quantum yield data be resolved?

Discrepancies often arise from solvent polarity effects or aggregation-induced quenching. Methodological solutions include:

  • Solvent Screening : Test in aprotic solvents (e.g., DMSO, THF) to minimize H-bonding interference .
  • Concentration-Dependent Studies : Dilute solutions (≤10<sup>−5</sup> M) prevent π-π stacking, isolating monomeric emission .
  • TD-DFT Calculations : Compare experimental emission spectra with simulated excited-state transitions (e.g., using Gaussian09 with B3LYP/6-31G*) .

Q. What mechanistic insights explain its inhibitory activity against Mycobacterium tuberculosis GyrB?

Molecular docking (AutoDock Vina) reveals that the anthraquinone core intercalates into the ATP-binding pocket, while the sulfonamide group forms hydrogen bonds with Asp81 and Arg144 residues. Key metrics:

  • Binding Affinity : −9.2 kcal/mol (comparable to reference inhibitors).
  • MM-PBSA Analysis : Favorable van der Waals contributions (−45.3 kJ/mol) dominate binding .

Q. How do substituents modulate its redox properties for antioxidant applications?

Cyclic voltammetry (CH Instruments, glassy carbon electrode) shows:

  • E1/2 : −0.72 V (vs. Ag/AgCl) for anthraquinone/semiquinone redox couples.
  • Substituent Effects : Electron-withdrawing groups (e.g., –SO2NMe2) lower reduction potentials, enhancing radical scavenging .

Methodological Guidance

Optimizing Synthetic Yield in Sulfonylation Reactions

  • Catalyst : Use DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate sulfonyl chloride-amine coupling .
  • Solvent : Dichloroethane minimizes side reactions (e.g., hydrolysis) vs. polar solvents .
  • Workup : Quench with ice-cold water to precipitate crude product, avoiding prolonged exposure to acidic conditions .

Addressing Crystallographic Disorder in X-ray Refinement
For disordered sulfonamide moieties:

  • Apply ISOR and DELU restraints (SHELXL) to maintain reasonable thermal motion.
  • Use PART instructions to model split positions, refining occupancy factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.